molecular formula C18H28N2O4S B12528246 N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide CAS No. 689283-81-6

N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide

Cat. No.: B12528246
CAS No.: 689283-81-6
M. Wt: 368.5 g/mol
InChI Key: NELCTYJTNQFZPH-UHFFFAOYSA-N
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Description

N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been extensively studied for their medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide typically involves the reaction of octane-1-sulfonyl chloride with 2-aminophenyl-3-oxobutanamide. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide is unique due to its specific structure, which combines an octane-1-sulfonyl group with a phenyl-3-oxobutanamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

689283-81-6

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(octylsulfonylamino)phenyl]-3-oxobutanamide

InChI

InChI=1S/C18H28N2O4S/c1-3-4-5-6-7-10-13-25(23,24)20-17-12-9-8-11-16(17)19-18(22)14-15(2)21/h8-9,11-12,20H,3-7,10,13-14H2,1-2H3,(H,19,22)

InChI Key

NELCTYJTNQFZPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)NC1=CC=CC=C1NC(=O)CC(=O)C

Origin of Product

United States

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